7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
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Overview
Description
7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a useful research compound. Its molecular formula is C13H14N6 and its molecular weight is 254.297. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicine and Technology
Heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, triazines, pyrazolines, and others, play a crucial role in medicinal chemistry due to their diverse biological activities. These compounds have been extensively studied for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and other pharmacological properties. The modifications of these heterocycles have led to compounds with significant biological activities, demonstrating the importance of structural variations in enhancing therapeutic potential.
For example, research on phenothiazine derivatives has revealed promising antibacterial, antifungal, anticancer, and other activities, underscoring the importance of the phenothiazine core as a potent pharmacophoric moiety (Pluta, Morak-Młodawska, & Jeleń, 2011). Similarly, studies on pyrazoline derivatives have shown significant anticancer activity, highlighting the potential of these heterocycles in drug development (Ray et al., 2022).
Contributions to Optoelectronic Materials
In addition to medicinal applications, heterocyclic compounds such as quinazolines and pyrimidines have been investigated for their applications in optoelectronic materials. These studies have focused on the synthesis and application of derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel optoelectronic materials, demonstrating the versatility of heterocyclic compounds beyond pharmaceuticals (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Environmental and Analytical Considerations
Research has also focused on the occurrence, fate, and behavior of heterocyclic compounds in aquatic environments, highlighting the importance of understanding the environmental impact of these compounds. Studies on parabens, for instance, have shed light on their biodegradability, ubiquity in surface water and sediments, and the formation of chlorinated by-products, emphasizing the need for further investigation into their toxicity (Haman et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s known that the compound undergoes a reaction with thionyl chloride, resulting in the formation of different products depending on the reaction conditions .
Biochemical Pathways
Similar compounds have been shown to affect cell cycle progression, potentially through the inhibition of cdk2 .
Result of Action
Similar compounds have been shown to have significant cytotoxic activities against certain cell lines .
Action Environment
It’s known that the reaction of the compound with thionyl chloride depends on the reaction conditions .
Properties
IUPAC Name |
7-phenyl-N-propylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6/c1-2-8-14-12-11-9-15-19(13(11)17-18-16-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZBHPCQMPROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NN=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.